molecular formula C9H11ClN2O B3309806 N-(2-Aminoethyl)-3-chlorobenzamide CAS No. 94319-85-4

N-(2-Aminoethyl)-3-chlorobenzamide

Cat. No.: B3309806
CAS No.: 94319-85-4
M. Wt: 198.65 g/mol
InChI Key: JNILSNGFSINJSU-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-chlorobenzamide is an organic compound that features a benzamide core substituted with a 3-chloro group and an N-(2-aminoethyl) side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminoethyl)-3-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to modulation of their activity. The chloro group can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)-glycine

Uniqueness

N-(2-Aminoethyl)-3-chlorobenzamide is unique due to the presence of both the chloro and aminoethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

N-(2-Aminoethyl)-3-chlorobenzamide, a compound of interest in pharmacological research, has garnered attention for its potential biological activities, particularly as a monoamine oxidase-B (MAO-B) inhibitor and a dopamine uptake transporter (DAT) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its benzamide structure with an aminoethyl side chain and a chlorine substituent at the 3-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. MAO-B Inhibition
this compound has been identified as a reversible inhibitor of MAO-B. This enzyme is crucial for the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, the compound can potentially increase dopamine levels in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease.

  • Competitive Inhibition : The compound acts as a competitive inhibitor, meaning it competes with natural substrates for binding to the enzyme. Studies indicate that this inhibition is time-dependent but reversible, allowing for potential recovery of enzyme activity post-treatment.

2. DAT Inhibition
Additionally, this compound has demonstrated inhibitory effects on the dopamine uptake transporter (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, influencing mood and motor function.

  • Experimental Evidence : Research involving rat striatal tissue has shown that this compound effectively inhibits dopamine reuptake, supporting its potential application in treating conditions such as attention deficit hyperactivity disorder (ADHD) and other dopaminergic disorders.

Case Studies and Experimental Data

A variety of studies have explored the pharmacological effects of this compound:

  • In Vivo Studies : In rat models, administration of this compound resulted in significant increases in extracellular dopamine levels, suggesting enhanced dopaminergic signaling.
  • Dose-Response Relationships : The effectiveness of this compound has been evaluated through dose-response studies, indicating that higher concentrations correlate with increased inhibition of both MAO-B and DAT activities .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameMAO-B InhibitionDAT InhibitionNotes
This compoundYesYesReversible inhibitor; potential for neuroprotection
N-(2-Aminoethyl)-4-chlorobenzamideYesYesSimilar mechanism but different potency
LazabemideYesModerateSelective MAO-B inhibitor; used clinically

Future Directions

The current body of research suggests promising avenues for further exploration:

  • Therapeutic Potential : Investigating the long-term effects and therapeutic applications in clinical settings for conditions like Parkinson's disease and ADHD.
  • Structural Modifications : Exploring derivatives of this compound could yield compounds with enhanced potency or selectivity for MAO-B or DAT.
  • Pharmacokinetics Studies : Understanding how this compound interacts with other medications and its metabolic pathways will be crucial for developing safe therapeutic protocols.

Properties

IUPAC Name

N-(2-aminoethyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNILSNGFSINJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-Aminoethyl)-3-chlorobenzamide
N-(2-Aminoethyl)-3-chlorobenzamide
N-(2-Aminoethyl)-3-chlorobenzamide
N-(2-Aminoethyl)-3-chlorobenzamide
N-(2-Aminoethyl)-3-chlorobenzamide
N-(2-Aminoethyl)-3-chlorobenzamide

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